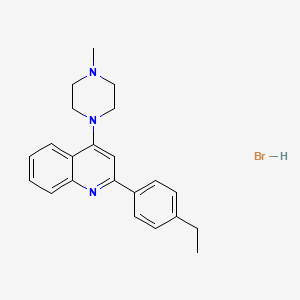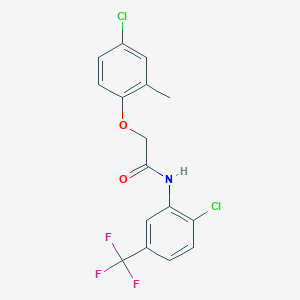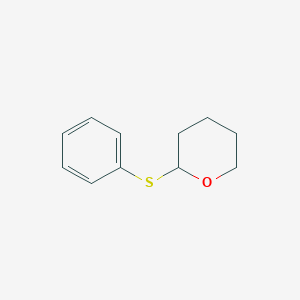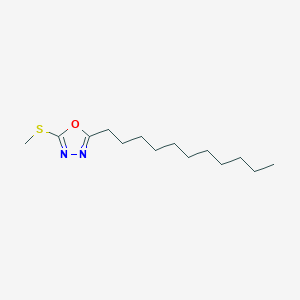
2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a 1-methyl-2-oxopropyl group and a 4-methylphenyl group. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 4-methylphenylhydrazine with 1-methyl-2-oxopropyl-3-oxobutanoate under acidic or basic conditions to form the desired pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone or tetrahydropyridazinone.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives.
科学的研究の応用
2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or modulating receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and the target of interest.
類似化合物との比較
Similar Compounds
- 2-(1-methyl-2-oxopropyl)-6-phenyl-3(2H)-pyridazinone
- 2-(1-methyl-2-oxopropyl)-6-(4-chlorophenyl)-3(2H)-pyridazinone
- 2-(1-methyl-2-oxopropyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone
Uniqueness
2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenyl group may enhance its interaction with certain biological targets, making it a compound of interest for further research and development.
特性
CAS番号 |
853333-97-8 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC名 |
6-(4-methylphenyl)-2-(3-oxobutan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C15H16N2O2/c1-10-4-6-13(7-5-10)14-8-9-15(19)17(16-14)11(2)12(3)18/h4-9,11H,1-3H3 |
InChIキー |
YVLNNMCEEYRMAL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11946296.png)
![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)






